molecular formula C16H21NO4 B2495189 (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid CAS No. 2248392-85-8

(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

Cat. No. B2495189
M. Wt: 291.347
InChI Key: GLWHQEUEPDJLJX-DYEKYZERSA-N
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Description

(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as Dmpip, is a piperidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.

Mechanism Of Action

The exact mechanism of action of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to enhance the activity of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability and inhibition. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy, as well as to reduce pain and inflammation in models of neuropathic pain and inflammatory conditions. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have a low toxicity profile, making it a safer alternative to other drugs with similar pharmacological activities. However, one of the limitations of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its relatively low potency compared to other drugs with similar effects, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of research could focus on the development of more potent derivatives of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid with improved pharmacological properties. Additionally, further studies could investigate the potential applications of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid as a tool for the study of ion channel function and neurotransmitter regulation could also be explored.

Synthesis Methods

The synthesis of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be achieved through a multistep process involving the reaction of piperidine with various reagents. One of the most commonly used methods involves the reaction of piperidine with methyl chloroformate, followed by the addition of phenylmagnesium bromide and subsequent hydrolysis to yield (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. Other methods involve the use of different starting materials and reagents, such as N-methylpiperidine and diethyl malonate.

Scientific Research Applications

(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have potential applications in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

(2S,4R,6S)-4,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-8-12(2)17(14(9-11)15(18)19)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHQEUEPDJLJX-DYEKYZERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

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